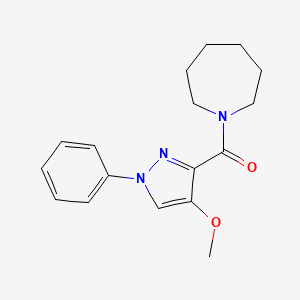
N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide is a synthetic compound that belongs to the family of indole-based synthetic cannabinoids. It is commonly known as CYCLO-DMNQ or CHMICA. The compound has gained significant attention in the scientific community due to its potential application in the field of pharmacology and medicine.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide involves the activation of the cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various signaling pathways in the body, resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide has been found to have several biochemical and physiological effects. The compound has been shown to induce hypothermia, reduce locomotor activity, and produce antinociceptive effects in animal models. It has also been found to have anxiolytic and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide is its high affinity for the cannabinoid receptors CB1 and CB2. This makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, the compound has several limitations for lab experiments. It has been found to have poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide. One direction is the development of new drugs based on the compound for the treatment of various diseases such as chronic pain, anxiety, and depression. Another direction is the study of the long-term effects of the compound on the body. This could involve the study of its pharmacokinetics and metabolism in vivo. Additionally, further research could be conducted to better understand the mechanism of action of the compound and its interaction with the cannabinoid receptors CB1 and CB2.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide involves the reaction between 2-(1H-indol-3-yl)-N-methylacetamide and cyclohexyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dichloromethane. The yield of the reaction is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide has been extensively studied for its potential application in the field of pharmacology and medicine. The compound has been found to have a high affinity for the cannabinoid receptor CB1 and CB2. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as chronic pain, anxiety, and depression.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-19(14-7-3-2-4-8-14)17(20)11-13-12-18-16-10-6-5-9-15(13)16/h5-6,9-10,12,14,18H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGICGRSXEWQYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1H-indol-3-yl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)
![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)




![N,N-dimethyl-4-[[2-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]acetyl]amino]benzamide](/img/structure/B7480953.png)
![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)
